molecular formula C15H18N4O4 B1599469 H-Gly-trp-gly-OH CAS No. 23067-32-5

H-Gly-trp-gly-OH

Cat. No.: B1599469
CAS No.: 23067-32-5
M. Wt: 318.33 g/mol
InChI Key: JVTHMUDOKPQBOT-NSHDSACASA-N
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Description

The compound H-Gly-trp-gly-OH is a tripeptide consisting of glycine, tryptophan, and glycine. Tripeptides are short chains of amino acids linked by peptide bonds. This particular tripeptide is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-trp-gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: Glycine is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, tryptophan, is added using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Deprotection and coupling: The process is repeated for the final glycine.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

H-Gly-trp-gly-OH: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

    Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

    Substitution: The peptide can participate in substitution reactions, particularly at the amino or carboxyl termini.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) can be employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Kynurenine and other oxidized derivatives.

    Reduction: Reduced forms of the peptide.

    Substitution: Substituted peptides with modified termini.

Scientific Research Applications

H-Gly-trp-gly-OH: has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in modulating biological pathways.

    Industry: Utilized in the development of peptide-based materials and products.

Comparison with Similar Compounds

H-Gly-trp-gly-OH: can be compared to other tripeptides with similar structures:

    H-Gly-gly-trp-OH: Similar but with a different sequence, which can affect its biological activity.

    H-Trp-gly-gly-OH: Another isomer with potential differences in activity and stability.

    H-Gly-trp-gly-gly-OH: A tetrapeptide with an additional glycine, which may alter its properties.

This compound: is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-6-13(20)19-12(15(23)18-8-14(21)22)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,23)(H,19,20)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFIQROSWQERAS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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